molecular formula C18H19FN2O2 B4881414 N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide

N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide

Cat. No.: B4881414
M. Wt: 314.4 g/mol
InChI Key: LMZUUVYLZZRTMU-UHFFFAOYSA-N
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Description

N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide is an organic compound that features a benzamide core substituted with a diethylaminocarbonyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.

    Amide Formation: The 4-fluorobenzoyl chloride is then reacted with 4-aminobenzoic acid to form 4-fluorobenzamide.

    Introduction of the Diethylaminocarbonyl Group: Finally, the 4-fluorobenzamide is reacted with diethylamine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the diethylaminocarbonyl group, yielding this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions.

    Amide Bond Formation: The amide bond can be formed or broken under specific conditions, such as in the presence of strong acids or bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Amide Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can hydrolyze the amide bond.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Hydrolysis Products: Hydrolysis of the amide bond yields 4-fluorobenzoic acid and the corresponding amine.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and solubility.

Biology and Medicine:

    Drug Development: Due to its structural features, it can be explored as a potential pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes involving amide bonds and fluorinated compounds.

Industry:

    Polymer Additives: It can be used as an additive in the production of specialty polymers with enhanced properties.

    Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism by which N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The diethylaminocarbonyl group can enhance its binding affinity and specificity, while the fluorine atom can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

    N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide: Similar structure but with dimethylamino instead of diethylamino group.

    N-{4-[(diethylamino)carbonyl]phenyl}-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide is unique due to the presence of both the diethylaminocarbonyl group and the fluorine atom, which together confer distinct chemical and biological properties. The diethylaminocarbonyl group can enhance solubility and membrane permeability, while the fluorine atom can improve metabolic stability and binding interactions with biological targets.

This compound’s combination of functional groups makes it a versatile candidate for various applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-4-[(4-fluorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-3-21(4-2)18(23)14-7-11-16(12-8-14)20-17(22)13-5-9-15(19)10-6-13/h5-12H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZUUVYLZZRTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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